2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,8,10-11H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBQHMGFDZXOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps One common synthetic route starts with the preparation of the pyrazin-2-yloxy intermediate, which is then coupled with a pyrrolidine derivativeReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
It is not possible to create a detailed article focusing solely on the applications of "2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone" with comprehensive data tables and well-documented case studies using the provided search results, as the search results offer very limited information about this specific compound. However, based on the available information and general knowledge of similar compounds, here's what can be inferred:
About the Compound
This compound is a chemical compound that contains a pyrrolidine ring substituted with a pyrazine and a cyclopropyl group .
Potential Applications
Based on the search results, the applications of This compound can be extrapolated from similar compounds containing pyrazine and pyrrolidine rings.
Chemistry
- Building block for synthesis : It can be used as a building block for synthesizing more complex molecules.
- Cyclization reactions: The synthesis of similar compounds involves the formation of isoxazole rings through cyclization reactions.
Biology
- Biological activities: It may be investigated for potential biological activities like antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
- Drug development: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazin-2-yloxy moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Fluorinated Pyrimidine Analogs
- 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034389-48-3): This analog replaces the pyrazin-2-yloxy group with a 5-fluoropyrimidin-2-yloxy substituent. Such modifications are common in drug design to optimize target binding and pharmacokinetics .
- (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034578-90-8): Here, the ethanone group is replaced by a 2,3,4-trifluorophenyl moiety. The trifluorophenyl group increases lipophilicity and may improve membrane permeability, while the fluoropyrimidine retains electronic effects. This highlights how core scaffold alterations can tailor compound properties for specific applications .
Pyridine-Based Derivatives
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (from ): This derivative substitutes pyrazine with a pyridine ring. The methoxy group at the 2-position and pyrrolidine at the 6-position create a distinct electronic environment. Pyridine’s lower aromaticity compared to pyrazine may reduce π-π stacking interactions but improve solubility in polar solvents .
Flavoring Agent: 2-Methoxy-3-(1-methylpropyl) Pyrazine (FEMA 3433)
- This compound (CAS 24168-70-5) shares the pyrazine core but features methoxy and sec-butyl groups. Its use as an artificial flavoring agent (declared in the U.S. and EEC) underscores pyrazine’s versatility. The absence of a pyrrolidine ring in this molecule simplifies its structure, favoring volatility for flavor applications .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Effects : Fluorination (e.g., in pyrimidine analogs) enhances electronic interactions and stability, while cyclopropyl groups may reduce conformational flexibility, improving target selectivity .
- Heterocyclic Core : Pyrazine’s nitrogen-rich structure supports diverse binding modes compared to pyridine, making it favorable for interactions with biological targets .
- Synthetic Routes: While direct synthesis data for the target compound is lacking, highlights methods for analogous heterocycles, such as using malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine .
Biological Activity
2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug design, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound consists of a cyclopropyl group, a pyrazin-2-yloxy moiety, and a pyrrolidin-1-yl group. The synthesis typically involves multiple steps, starting with the preparation of the pyrazin-2-yloxy intermediate, which is then coupled with a pyrrolidine derivative. Reaction conditions often include organic solvents and catalysts to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazin-2-yloxy moiety is known for its ability to bind to active sites on target proteins, modulating their activity and influencing various cellular pathways. This interaction can lead to significant biological effects, including alterations in enzyme activity and receptor signaling pathways.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development in metabolic disorders.
- Receptor Binding : Investigations into receptor binding affinities are ongoing, with some evidence suggesting that it may interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1H-Pyrazol-4-yloxy)pyrazin-2-amine | Pyrazine and pyrazol rings | Moderate antimicrobial activity |
| Pyrrolopyrazine derivatives | Pyrrole and pyrazine rings | Varied biological activities based on substituents |
| 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | Similar moieties but different substitutions | Potential anticancer properties |
The comparative analysis highlights the distinct combination of functional groups in this compound, which may confer unique chemical and biological properties not found in related compounds.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Antiviral Screening : A study investigating the antiviral effects against dengue virus indicated that derivatives similar to 2-Cyclopropyl compounds showed promising results in inhibiting viral replication pathways .
- Cancer Research : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy. The specific mechanisms by which these compounds exert their effects are still under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
